3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Name: 3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular Formula: CHNOS
Molecular Weight: Approximately 359.41 g/mol
The compound belongs to the bicyclo[2.2.1]heptane family and contains a thiazole ring, a carbamoyl group, and a carboxylic acid moiety. Its unique structure suggests intriguing properties.
Preparation Methods
Synthetic Routes::
Thiazole Formation: Start with 2,4-dimethylphenylamine and react it with carbon disulfide to form the thiazole ring. Cyclization occurs under basic conditions.
Carbamoylation: Introduce the carbamoyl group by reacting the thiazole intermediate with chloroformate or isocyanate derivatives.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane core can be synthesized via Diels-Alder or other cycloaddition reactions.
Carboxylation: Finally, add the carboxylic acid group using standard carboxylation methods.
Industrial Production:: The industrial synthesis involves efficient and scalable processes to yield substantial quantities of the compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the thiazole sulfur or the double bond in the bicyclo[2.2.1]heptane ring.
Reduction: Reduction of the carbonyl group or the double bond is feasible.
Substitution: Halogenation or other substitution reactions occur at various positions.
Common Reagents: Oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., NaN).
Major Products: Diverse products arise from these reactions, including derivatives with altered functional groups.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial or anticancer agent.
Chemical Biology: Study its interactions with enzymes or receptors.
Materials Science: Explore its use in polymer chemistry or nanomaterials.
Industry: Assess its role in specialty chemicals or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore analogs like chlorendic acid and related bicyclo[2.2.1]heptane derivatives.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3S/c1-10-3-6-14(11(2)7-10)15-9-26-20(21-15)22-18(23)16-12-4-5-13(8-12)17(16)19(24)25/h3-7,9,12-13,16-17H,8H2,1-2H3,(H,24,25)(H,21,22,23) |
InChI Key |
JOTQGCJYZQDHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C |
Origin of Product |
United States |
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